molecular formula C11H10BrF2NO2 B5562559 4-(2-bromo-4,5-difluorobenzoyl)morpholine

4-(2-bromo-4,5-difluorobenzoyl)morpholine

Cat. No.: B5562559
M. Wt: 306.10 g/mol
InChI Key: AKHXDSQZCYMAHL-UHFFFAOYSA-N
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Description

4-(2-bromo-4,5-difluorobenzoyl)morpholine is a useful research compound. Its molecular formula is C11H10BrF2NO2 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.98630 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Functionalized Anion-Exchange Membranes

Novel morpholinium-functionalized anion-exchange blend membranes have been developed for potential use in electrochemical applications such as alkaline fuel cells. These membranes, consisting of highly brominated poly(aryl ether) or poly(2,6-dimethyl-1,4-phenyleneoxide), partially fluorinated polybenzimidazole, and a sulfonated polyethersulfone, exhibit enhanced thermal stability, excellent alkaline stability, moderate water uptake, and high ion-exchange capacities. The improved properties are attributed to the PBI matrix and the high bromination degree of the ionomer, suggesting their suitability as polymer electrolytes for electrochemical applications (Morandi et al., 2015).

Synthesis of Anticancer Compounds

The synthesis and evaluation of 6-aminobenzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig amination have been explored, leading to compounds with potential anticancer activities. This synthesis pathway utilizes morpholine and demonstrates the ability to produce compounds with significant biological activity, underscoring the utility of morpholine derivatives in the development of new therapeutic agents (Nowak et al., 2014).

Polymer Electrolytes for Electrochemical Applications

A study on the reaction of morpholine with 4-bromobenzaldehyde, both in the presence and absence of copper(I) iodide, has revealed insights into the synthesis processes relevant to electrochemical applications. The findings highlight the potential of morpholine derivatives in forming stable and flexible polymer films, which are critical for the development of polymer electrolytes in devices like alkaline fuel cells (Sivasubramaniam & Tay, 1970).

Antimicrobial Activity of Linezolid-like Molecules

Research into the synthesis of linezolid-like molecules has shown that 3-fluoro-4-(morpholin-4-yl)aniline derivatives possess good antitubercular activities. This discovery indicates the relevance of morpholine derivatives in creating effective antimicrobial agents, contributing to the development of new treatments for infectious diseases (Başoğlu et al., 2012).

Development of NLO Materials

A study on the synthesis and characterization of a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, has demonstrated its suitability for various NLO applications. This work illustrates the utility of morpholine derivatives in the field of materials science, particularly in the development of non-linear optical materials with potential applications in photonics and telecommunications (Shanmugam et al., 2012).

Properties

IUPAC Name

(2-bromo-4,5-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO2/c12-8-6-10(14)9(13)5-7(8)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHXDSQZCYMAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-4,5-difluorobenzoic acid (2.00 g, 8.44 mmol), DIPEA (2.18 g, 16.88 mmol) and HATU (3.85 g, 10.13 mmol) were stirred at room temperature for 20 min in dichloromethane (120 mL). Morpholine (0.88 g, 10.13 mmol) was added then the reaction was stirred for 2 hours. The dichloromethane was removed and the resulting residue was partitioned between ethyl acetate and water. The layers were separated and the aqueous phase extracted with ethyl acetate. The combined organic extracts were passed through a phase separation cartridge and concentrated. The resulting residue was purified via silica gel column chromatography (0-100% ethyl acetate/isohexane) to afford (2-Bromo-4,5-difluorophenyl)(morpholino)methanone (2.5 g, 97%). 1H NMR (400 MHz, CDCl3): δ 7.44 (dd, J=9.42, 6.99 Hz, 1H), 7.14 (dd, J=9.57, 7.88 Hz, 1H), 3.88-3.69 (m, 5H), 3.64-3.57 (m, 1H), 3.33-3.17 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

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